molecular formula C24H23N3O3 B8235841 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate

Cat. No.: B8235841
M. Wt: 401.5 g/mol
InChI Key: HJAKLXHVIVAHAX-UHFFFAOYSA-N
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Description

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate is an orange-fluorescent dye with an aromatic amine group. It is commonly used as a synthetic building block for various products such as isothiocyanate, isocyanate, iodoacetamide, and maleimide. This compound is known for its strong fluorescent properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate typically involves chemical reactions that introduce the dimethylamino groups and the xanthylium structure. The reaction conditions often require controlled environments to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The production process involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic amine group allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorescent derivatives that can be used in different applications, such as imaging and labeling.

Scientific Research Applications

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in cell imaging and biological assays due to its strong fluorescent properties.

    Medicine: Utilized in diagnostic imaging and as a marker in medical research.

    Industry: Applied in the production of fluorescent dyes and other related products.

Mechanism of Action

The mechanism of action of 4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthylium structure, which allows it to absorb and emit light at specific wavelengths. This interaction is crucial for its applications in imaging and labeling.

Comparison with Similar Compounds

Similar Compounds

    2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-5-carboxybenzoate: Another fluorescent dye with similar properties.

    Xanthylium, 3,6-bis(dimethylamino)-: A related compound with comparable fluorescent characteristics.

Uniqueness

4-Amino-2-(3,6-bis(dimethylamino)xanthylium-9-yl)benzoate stands out due to its specific aromatic amine group, which enhances its reactivity and versatility in various chemical reactions. Its strong fluorescent properties make it particularly valuable in scientific research and industrial applications.

Properties

IUPAC Name

4-amino-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(25)5-8-17(20)24(28)29/h5-13H,25H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAKLXHVIVAHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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